7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 459.9 g/mol. The compound features a unique tricyclic structure that contributes to its biological activity and chemical properties.
The compound belongs to the class of azatricyclo compounds, characterized by their multi-cyclic structure and the presence of nitrogen within the ring system. It is classified as a sulfonamide due to the sulfonyl group attached to the piperazine moiety.
The synthesis of 7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can be represented using various chemical notations:
Clc1cccc(c1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(=O)C4=C(C=C(C=C4)C=C3)C(=O)
OJTZDRRHDLOPSD-UHFFFAOYSA-N
These representations highlight the compound's complex cyclic structure and functional groups .
The compound features a tricyclic framework with multiple double bonds and functional groups that contribute to its reactivity and potential biological activity.
The compound can undergo various chemical reactions typical for organic compounds with similar structures:
Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and selectivity in these transformations.
The mechanism of action for 7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors related to cell signaling pathways.
Studies suggest that compounds with similar structures may exhibit activity against certain cancer cell lines or bacterial strains due to their ability to interfere with cellular processes .
The physical properties of 7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one include:
These properties are essential for understanding the handling and storage requirements for laboratory use .
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as light and moisture exposure.
This compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could be explored for:
Further research is necessary to fully understand its therapeutic potential and mechanisms of action .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: